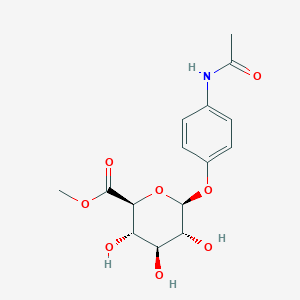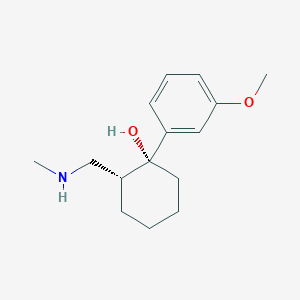![molecular formula C19H35FN3O5PS B1139984 N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide CAS No. 353754-93-5](/img/structure/B1139984.png)
N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide is a specialized compound used primarily in proteomics research. It integrates biotinylation with a phosphorofluoridate group, which is known for its reactivity with certain enzyme active sites . This compound is often utilized in scientific research due to its unique properties and applications in various fields.
Mechanism of Action
Target of Action
The primary targets of 6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate, Hemihydrate are Proteases and Serine Esterases . These enzymes play a crucial role in various biological processes, including protein degradation and regulation of physiological reactions.
Mode of Action
This compound acts as a potent inhibitor of these enzymes . It binds to the active site of the enzymes, thereby preventing them from catalyzing their respective reactions. This compound is also a potent inhibitor of α-chymotrypsin , a specific type of protease .
Biochemical Pathways
The inhibition of Proteases and Serine Esterases disrupts the normal functioning of these enzymes, affecting the biochemical pathways they are involved in. For instance, the inhibition of α-chymotrypsin can affect protein degradation pathways .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal enzymatic activities. By inhibiting Proteases and Serine Esterases, it can affect protein degradation and other physiological processes .
Biochemical Analysis
Biochemical Properties
6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate, Hemihydrate acts as a coenzyme for several enzymes, participating in the metabolic pathways of carbohydrates, fatty acids, and amino acids, especially carboxylation reactions . It interacts with various enzymes and biomolecules, and the nature of these interactions is largely dependent on the specific metabolic pathway in which it is involved .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate, Hemihydrate is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate, Hemihydrate is involved in several metabolic pathways, interacting with various enzymes and cofactors . It may also affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide involves multiple stepsThe reaction conditions often require controlled temperatures and specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality control measures. The compound is usually produced in solid or powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced using common reducing agents.
Substitution: The phosphorofluoridate group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different biotinylated derivatives, while substitution reactions can produce various substituted phosphorofluoridate compounds .
Scientific Research Applications
N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide has numerous applications in scientific research, including:
Chemistry: Used in the study of enzyme kinetics and reaction mechanisms.
Biology: Employed in proteomics for labeling and detecting proteins.
Medicine: Investigated for potential therapeutic applications due to its reactivity with enzyme active sites.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Comparison with Similar Compounds
Similar Compounds
- 6-N-Biotinylaminohexyl Hydrogenphosphonate
- N-Biotinyl-N′-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt
- Acriflavin-Biotin Conjugate
- alpha-Biotin-omega-carboxysuccinimidylesterpoly (ethyleneglycol)
Uniqueness
N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide is unique due to its combination of biotinylation and phosphorofluoridate groups, which provide specific reactivity with enzyme active sites. This makes it particularly valuable in proteomics research and enzyme studies .
Properties
IUPAC Name |
N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35FN3O5PS/c1-14(2)28-29(20,26)27-12-8-4-3-7-11-21-17(24)10-6-5-9-16-18-15(13-30-16)22-19(25)23-18/h14-16,18H,3-13H2,1-2H3,(H,21,24)(H2,22,23,25)/t15?,16-,18?,29?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPHOPZAOAVYRV-AWCOPICESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OP(=O)(OCCCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35FN3O5PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)





